
2-(4-Morpholinophenyl)thiazol-5-amine
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Overview
Description
2-(4-Morpholinophenyl)thiazol-5-amine is a useful research compound. Its molecular formula is C13H15N3OS and its molecular weight is 261.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antibacterial Activity
Research indicates that 2-(4-Morpholinophenyl)thiazol-5-amine derivatives exhibit promising antibacterial properties. A study highlighted the development of morpholine-based thiazoles that act as DNA gyrase inhibitors, a critical enzyme for bacterial survival. The minimum inhibitory concentration (MIC) values of these compounds were comparable to ciprofloxacin, a commonly used antibiotic, suggesting their potential as effective antibacterial agents .
1.2 Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives of this compound displayed significant cytotoxic effects against various cancer cell lines, including HepG2 and Vero cells. The non-cytotoxic nature of these compounds at higher concentrations further supports their therapeutic potential . Additionally, molecular docking studies revealed favorable binding affinities at the active sites of target proteins involved in cancer progression, indicating a mechanism that could inhibit tumor growth effectively .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Research has shown that modifications to the thiazole ring and the introduction of different substituents can significantly enhance biological activity. For example, altering the alkyl groups on the pyridine ring improved DNA gyrase inhibitory activity, with larger groups yielding better results .
Data Tables
Compound | MIC (µg/ml) | IC50 (µg/ml) | Cell Line Tested | Activity Type |
---|---|---|---|---|
This compound | 12.5 | 3.52 | HepG2 | Antibacterial |
Derivative 5h | 12.5 | 3.76 | Vero | Anticancer |
Derivative 5g | 12.5 | 3.88 | MCF7 | Anticancer |
Case Studies
Case Study 1: In Vitro Evaluation of Antibacterial Activity
A recent study evaluated a series of morpholine-based thiazole derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that several compounds exhibited MIC values similar to those of established antibiotics, highlighting their potential as novel antibacterial agents .
Case Study 2: Anticancer Activity Assessment
Another investigation focused on the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The study utilized the Sulforhodamine B assay to assess cell viability post-treatment with different concentrations of the compounds. Results showed significant growth inhibition in treated cells compared to controls, suggesting effective anticancer activity .
Properties
Molecular Formula |
C13H15N3OS |
---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
2-(4-morpholin-4-ylphenyl)-1,3-thiazol-5-amine |
InChI |
InChI=1S/C13H15N3OS/c14-12-9-15-13(18-12)10-1-3-11(4-2-10)16-5-7-17-8-6-16/h1-4,9H,5-8,14H2 |
InChI Key |
RCZQPIMBWSTOLV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=NC=C(S3)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.